3-Phenylisoxazole-5-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QLOYDEPNKGQGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylisoxazole 5 Sulfonyl Fluoride
Historical Development of Sulfonyl Fluoride (B91410) Synthesis
The journey to modern sulfonyl fluoride synthesis began with foundational chemical transformations that have been progressively enhanced for efficiency, safety, and applicability.
Early Approaches: Halide Exchange Reactions
The most conventional and historically significant method for synthesizing sulfonyl fluorides is through the nucleophilic fluorination of the corresponding sulfonyl chlorides. ccspublishing.org.cnacs.org Pioneering work in this area dates back to 1931 with the work of Davies and Dick, who demonstrated that boiling aromatic or aliphatic sulfonyl chlorides with an aqueous solution of potassium fluoride could yield the desired sulfonyl fluorides. ccspublishing.org.cn
A significant advancement in this halide exchange methodology came in 1977 when Cate and co-workers introduced the use of "naked fluoride". ccspublishing.org.cn This approach utilized potassium fluoride (KF) in combination with 18-crown-6 (B118740) ether in dry acetonitrile (B52724), which facilitated the reaction under milder conditions. ccspublishing.org.cnmdpi.com More recently, a simple and mild procedure using potassium fluoride in a water/acetone biphasic mixture has been shown to be effective for a wide range of substrates, proceeding in high yield. acs.orgorganic-chemistry.orgacs.org This method's success is attributed to the crucial role of water in achieving quantitative conversion. acs.orgthieme-connect.com
Evolution of Catalytic and Reagent-Based Methods
The field has seen a proliferation of more sophisticated methods that often employ catalysts or specialized reagents to achieve the synthesis of sulfonyl fluorides from a variety of precursors. These modern techniques provide alternatives to the classic halide exchange, sometimes offering milder reaction conditions and tolerance for a wider array of functional groups.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, aryl bromides can be converted to aryl sulfonyl fluorides in a one-pot, two-step process involving initial sulfonylation with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) followed by in situ oxidation and fluorination with reagents like N-fluorobenzenesulfonimide (NFSI). nih.govrhhz.net Similar palladium-catalyzed methods have been developed for aryl iodides using Selectfluor as the oxidant and fluoride source, and for cyclic alkenyl triflates. nih.govresearchgate.net Nickel-catalyzed methods have also been reported for the conversion of aryl and heteroaryl boronic acids. nih.gov More recently, a bismuth-catalyzed synthesis from (hetero)aryl boronic acids has been developed, which proceeds via the insertion of SO2 into a Bi-C bond. acs.org
Radical-based approaches represent another modern strategy. A copper-catalyzed fluorosulfonylation of aryl diazonium salts has been described, which proceeds through an aryl radical intermediate that reacts with DABSO. nih.govacs.org Photocatalysis has also been employed to generate alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.org Furthermore, a radical fluorosulfonylation strategy using a bench-stable benzimidazolium fluorosulfonate cationic salt reagent has been developed for the synthesis of alkenyl and functional alkyl sulfonyl fluorides. nih.gov
Synthetic Routes from Sulfur-Containing Precursors
The synthesis of 3-Phenylisoxazole-5-sulfonyl fluoride would likely commence from a precursor already containing the 3-phenylisoxazole (B85705) core, functionalized with a suitable sulfur-containing group. Various such precursors can be envisioned, each with established methodologies for conversion to a sulfonyl fluoride.
Conversion from Sulfonyl Chlorides
The conversion of sulfonyl chlorides to sulfonyl fluorides is the most traditional and well-established method. mdpi.com This halide exchange reaction is typically achieved using a fluoride salt.
| Fluorinating Agent | Catalyst/Solvent System | Conditions | Yield | Reference(s) |
| Potassium Fluoride (KF) | Aqueous solution | Boiling | Good | ccspublishing.org.cn |
| Potassium Fluoride (KF) | 18-crown-6 ether/Acetonitrile | Room Temperature | Excellent | mdpi.com |
| Potassium Fluoride (KF) | Water/Acetone | Room Temperature | High (84-100%) | acs.orgthieme-connect.com |
| Potassium Bifluoride (KHF₂) | Acetone/Water | Not specified | Not specified | mdpi.comrsc.org |
This method is highly effective, and recent advancements have made it milder and more broadly applicable. organic-chemistry.orgacs.org For the synthesis of this compound, the corresponding sulfonyl chloride would be the immediate precursor.
Synthesis from Sulfonamides and Sulfonic Acids
More recent methodologies allow for the synthesis of sulfonyl fluorides directly from sulfonamides and sulfonic acids, bypassing the often sensitive sulfonyl chloride intermediates.
A notable method for converting primary sulfonamides to sulfonyl fluorides involves activation with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂), followed by an in situ fluoride-chloride exchange with potassium fluoride. ccspublishing.org.cnmdpi.comrhhz.net This approach is valued for its mild conditions and high chemoselectivity, making it suitable for complex molecules. mdpi.comrhhz.net Another method utilizes diethylaminosulfur trifluoride (DAST) for the transformation of secondary sulfonamides. bohrium.com
Sulfonic acids and their salts can also serve as precursors. One approach involves a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by halide exchange with KHF₂. mdpi.comrsc.orgnih.govccspublishing.org.cn Direct deoxyfluorination of sulfonic acids and their salts to sulfonyl fluorides has also been achieved using reagents such as thionyl fluoride or Xtalfluor-E®. nih.govrsc.org
| Precursor | Reagent System | Key Features | Reference(s) |
| Primary Sulfonamides | Pyry-BF₄, MgCl₂, KF | Mild conditions, high chemoselectivity | ccspublishing.org.cnmdpi.comrhhz.net |
| Secondary Sulfonamides | Diethylaminosulfur Trifluoride (DAST) | Efficient for diverse substrates | bohrium.com |
| Sulfonic Acids/Sulfonates | Cyanuric Chloride, KHF₂ | One-pot, two-step process | mdpi.comrsc.orgnih.gov |
| Sulfonic Acids/Sulfonates | Thionyl Fluoride or Xtalfluor-E® | Direct deoxyfluorination | nih.govrsc.org |
Derivations from Thiols and Disulfides
Thiols and disulfides are readily available starting materials that can be converted to sulfonyl fluorides through oxidative processes.
One established method for heteroaromatic thiols involves oxidation with aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chloride in situ, which is then subjected to a Cl-F exchange with KHF₂. mdpi.comrhhz.netccspublishing.org.cnresearchgate.net This method avoids the use of chlorine gas. rhhz.netccspublishing.org.cnresearchgate.net
Disulfides can be transformed into sulfonyl fluorides using Selectfluor, which acts as both the oxidant and the fluorine source. mdpi.comrhhz.netccspublishing.org.cn This reaction is typically performed in a mixture of acetonitrile and water at reflux. mdpi.com
More recently, an electrochemical approach has been developed for the synthesis of sulfonyl fluorides from both thiols and disulfides. mdpi.comccspublishing.org.cnnih.gov This environmentally benign method uses potassium fluoride as the fluoride source and avoids the need for stoichiometric oxidants. ccspublishing.org.cnnih.govacs.org The reaction proceeds via the rapid anodic oxidation of the thiol to a disulfide, which is then further oxidized to the sulfonyl fluoride. nih.govacs.org
| Precursor | Reagent/Method | Key Features | Reference(s) |
| Heteroaromatic Thiols | aq. Sodium Hypochlorite, KHF₂ | Avoids chlorine gas, in situ formation of sulfonyl chloride | mdpi.comrhhz.netccspublishing.org.cnresearchgate.net |
| Disulfides | Selectfluor | Acts as both oxidant and fluorine source | mdpi.comrhhz.netccspublishing.org.cn |
| Thiols and Disulfides | Electrochemical Oxidation with KF | Environmentally benign, avoids stoichiometric oxidants | mdpi.comccspublishing.org.cnnih.govacs.org |
Routes via Sulfinates and Sulfonyl Hydrazides
The synthesis of aryl sulfonyl fluorides from existing sulfur-containing functional groups like sulfinates and sulfonyl hydrazides represents a direct and often efficient approach. For the synthesis of this compound, these methods would involve the preparation of a corresponding isoxazole (B147169) sulfinate or sulfonyl hydrazide intermediate.
From Sulfonyl Hydrazides: A particularly effective method involves the conversion of aryl sulfonyl hydrazides into sulfonyl fluorides. This transformation can be achieved without the need for catalysts or additives, often using water as a solvent under an air atmosphere. researchgate.net The fluorinating agent in such reactions is typically an electrophilic fluorine source, such as Selectfluor. researchgate.net Applying this to the target molecule, 3-phenylisoxazole-5-sulfonyl hydrazide would be treated with Selectfluor to yield this compound. This method is valued for its operational simplicity and use of relatively benign reaction media.
From Sulfinates: Aryl sulfinic acids or their salts are also viable precursors for sulfonyl fluorides. These routes typically involve an oxidative fluorination process. While various reagents can accomplish this, the development of milder and more efficient protocols is a continuing area of research. These strategies provide access to sulfonyl fluorides from stable and readily available S(VI) compounds without requiring harsh oxidation steps or specialized intermediates. researchgate.net
Regioselective and Chemoselective Synthesis Considerations for this compound
The synthesis of a specifically substituted heterocycle like this compound requires precise control over the placement of functional groups on the isoxazole ring.
Regioselectivity: The formation of the isoxazole ring itself is key to ensuring the correct 3-phenyl and 5-substituent arrangement. A facile synthetic route to achieve this involves the reaction of fluoroalkyl ynones with binucleophiles, which can produce either 3- or 5-fluoroalkyl-substituted isoxazoles depending on the conditions and reactants. enamine.netresearchgate.net By selecting the appropriate starting materials, such as a phenyl-substituted ynone and a precursor that delivers the sulfonyl fluoride moiety (or a group that can be converted to it), the desired 3-phenyl-5-sulfonyl fluoride structure can be assembled with high regioselectivity. enamine.net
Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity becomes crucial. The fluorosulfate (B1228806) group (–OSO₂F), often synthesized using SO₂F₂, has demonstrated impressive utility as a leaving group in cross-coupling reactions, behaving as a more economically viable alternative to triflates. nih.gov For example, in a pyridine (B92270) ring containing both a chloro and a bromo substituent in addition to a fluorosulfate group, a Suzuki coupling reaction can be performed selectively at the bromine position, leaving the chlorine and fluorosulfate groups untouched. nih.gov This highlights the potential for sequential, chemoselective functionalization of a 3-phenylisoxazole core if other reactive handles are present, using the distinct reactivity of the sulfonyl fluoride or fluorosulfate group to an advantage.
Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonyl fluoride synthesis, this involves developing methods that use safer reagents, minimize waste, and improve energy efficiency.
Recent breakthroughs have established new protocols for synthesizing sulfonyl fluorides that align with these principles. One such method involves the conversion of thiols and disulfides using potassium fluoride (KF) as the sole fluorine source and a green oxidant like NaOCl·5H₂O. researchgate.net This approach avoids corrosive and hazardous reagents like KHF₂. researchgate.net A related process uses an easily handled and highly reactive reagent known as SHC5® in combination with KF to convert thiols or disulfides into a broad range of sulfonyl fluorides. osaka-u.ac.jpeurekalert.orgsciencedaily.com This reaction is environmentally friendly, producing only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jpeurekalert.org
These green protocols are often simple to perform, scalable, and safer than traditional methods, making them attractive for both laboratory and industrial-scale synthesis. osaka-u.ac.jpeurekalert.org The application of these sustainable methodologies to the synthesis of this compound would involve starting from a 3-phenylisoxazole-5-thiol or its corresponding disulfide, thereby providing a more environmentally benign pathway to the target compound. researchgate.netsciencedaily.com
Scale-Up and Process Optimization Studies
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. While specific scale-up studies for this compound are not extensively detailed in publicly available literature, general principles of chemical process development and findings from the synthesis of related sulfonyl fluorides and isoxazole derivatives can provide insights into potential optimization strategies and challenges.
Key areas of focus in the scale-up and process optimization of this compound synthesis would likely include reaction conditions, reagent stoichiometry, solvent selection, and purification methods. The primary goal is to maximize yield, purity, and throughput while minimizing waste and operational hazards.
One of the initial steps in process optimization involves a thorough evaluation of the reaction parameters. For instance, in the synthesis of related sulfonyl chlorides, the controlled addition of reagents was found to be critical to avoid exothermic side reactions. This suggests that for the synthesis of this compound, careful control of the addition rate of the sulfonating or fluorinating agent and precise temperature management would be crucial on a larger scale to prevent runaway reactions and the formation of impurities.
Furthermore, optimization of solvent choice and concentration is a critical aspect of scale-up. The ideal solvent should not only facilitate the reaction but also be easy to handle, recover, and recycle. For related isoxazole syntheses, solvents such as ethanol (B145695) and tetrahydrofuran (B95107) have been employed. ijpcsonline.com In a large-scale setting, factors such as solvent toxicity, flammability, and cost become paramount. Process optimization studies would likely explore alternative, greener solvents and determine the optimal reaction concentration to maximize reactor throughput without compromising reaction performance.
The purification of the final product is another significant consideration for scale-up. Laboratory-scale purifications, such as column chromatography, are often not feasible for large quantities. ijpcsonline.com Therefore, process development would focus on developing a scalable purification method, such as crystallization or distillation, to obtain this compound of high purity. This would involve screening various solvent systems and optimizing crystallization conditions, including temperature, cooling rate, and agitation.
The following interactive data table summarizes potential areas for optimization and the parameters that would be investigated during the scale-up of this compound synthesis, based on general principles and data from related chemical processes.
| Parameter | Laboratory-Scale Method | Potential Scale-Up Optimization | Key Performance Indicators |
| Reagent Addition | Manual, rapid addition | Automated, controlled feed rate | Temperature profile, impurity formation |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with precise temperature control | Reaction kinetics, yield, selectivity |
| Solvent | Anhydrous THF, Ethanol ijpcsonline.com | Evaluation of greener, cost-effective solvents | Reaction performance, solvent recovery, safety |
| Purification | Column chromatography ijpcsonline.com | Crystallization, distillation | Product purity, yield, process time |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) ijpcsonline.com | In-situ monitoring (e.g., HPLC, IR) | Reaction completion, real-time process control |
Detailed research findings from the synthesis of other sulfonyl fluorides indicate that the choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, various methods have been developed for the synthesis of sulfonyl fluorides from sulfonic acids, thiols, or sulfonamides, each with its own advantages and challenges in a scale-up scenario. ccspublishing.org.cnmdpi.com The selection of the most suitable synthetic route for large-scale production of this compound would depend on factors such as raw material availability and cost, process safety, and waste generation.
Applications of 3 Phenylisoxazole 5 Sulfonyl Fluoride in Advanced Organic Synthesis
Potential Role as a Key Building Block for Complex Molecular Scaffolds
The 3-phenylisoxazole (B85705) scaffold is a recognized structural motif in medicinal chemistry and organic synthesis. ijpcsonline.comresearchgate.netnih.govnih.govnih.gov Isoxazole (B147169) derivatives are often used as bioisosteres for other functional groups and can serve as precursors to other functionalities through ring-opening reactions.
The sulfonyl fluoride (B91410) group is a highly versatile functional group in organic synthesis. It is known for its stability and can act as a robust leaving group or a precursor to sulfonamides and sulfonic esters. nih.govmdpi.comrsc.org The combination of the isoxazole ring and the sulfonyl fluoride group in one molecule could potentially offer a bifunctional building block for the construction of complex molecular architectures.
Table 1: Potential Reactions for Scaffold Synthesis
| Reaction Type | Potential Reactant | Resulting Scaffold |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted 3-phenylisoxazoles |
| Cross-Coupling Reactions | Boronic acids, Organozincs | Biaryl or alkylated isoxazoles |
| Sulfonamide Formation | Primary/Secondary Amines | Isoxazolyl-sulfonamides |
Hypothetical Assembly of Heterocyclic and Macrocyclic Systems
In principle, 3-Phenylisoxazole-5-sulfonyl fluoride could be employed in the synthesis of larger heterocyclic and macrocyclic structures. The sulfonyl fluoride moiety can participate in reactions to form sulfonamide or sulfonate ester linkages, which can be used to cyclize molecules. nih.gov
For instance, a molecule containing both a nucleophilic group (like an amine or alcohol) and a this compound unit could undergo an intramolecular reaction to form a macrocycle. Alternatively, it could be used in intermolecular reactions with di-functional molecules to build up macrocyclic frameworks.
Plausible Synthesis of Advanced Synthetic Intermediates
As a functionalized heterocycle, this compound could serve as an intermediate in the synthesis of more complex molecules. researchgate.net The sulfonyl fluoride group can be converted into a variety of other sulfur-containing functional groups, or it can be used to introduce the isoxazole ring into a larger molecule.
Table 2: Potential Transformations into Advanced Intermediates
| Reagent | Resulting Functional Group | Potential Application |
|---|---|---|
| Ammonia | Sulfonamide | Pharmaceutical synthesis |
| Hydrazine | Sulfonyl hydrazide | Precursor for other heterocycles |
Theoretical Application in Divergent and Modular Synthesis Strategies
The reactivity of the sulfonyl fluoride group could lend itself to divergent and modular synthesis strategies. nih.govresearchgate.netnih.gov A common starting material, this compound, could be reacted with a library of different nucleophiles (amines, alcohols, etc.) to generate a diverse set of sulfonamide and sulfonate ester derivatives. This approach would allow for the rapid generation of a library of related compounds for screening in drug discovery or materials science applications.
Speculative Integration into Polymer Chemistry and Material Science (Non-biological)
Sulfonyl fluoride groups have been utilized in polymer chemistry. mdpi.comresearchgate.netpdx.edu They can be incorporated into monomers and then polymerized, or they can be used to modify existing polymers. The resulting sulfonyl-containing polymers can have interesting properties, such as high thermal stability or specific affinities for other molecules. It is conceivable that this compound could be used as a monomer or a modifying agent to create novel polymers with tailored properties.
Theoretical and Computational Chemistry Studies of 3 Phenylisoxazole 5 Sulfonyl Fluoride
Electronic Structure and Bonding Analysis
The electronic structure of 3-Phenylisoxazole-5-sulfonyl fluoride (B91410) dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are adept at elucidating the distribution of electrons within the molecule, the nature of its chemical bonds, and its molecular orbitals.
Analysis of the electronic structure would likely reveal a high degree of conjugation between the phenyl ring and the isoxazole (B147169) moiety. This is a common feature in phenylisoxazole derivatives, leading to a relatively planar arrangement of these two ring systems to maximize π-orbital overlap. The sulfonyl fluoride group, being strongly electron-withdrawing, would significantly influence the electronic landscape of the isoxazole ring.
Key parameters that would be investigated in a typical electronic structure analysis are presented in Table 1. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability, with a smaller gap often suggesting higher reactivity. The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For 3-Phenylisoxazole-5-sulfonyl fluoride, the area around the sulfonyl fluoride group is expected to be highly electrophilic.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.5 D |
This table presents illustrative data based on typical DFT calculations for structurally similar phenylisoxazole derivatives.
Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, would provide further insights into the nature of the chemical bonds. For the S-F bond in the sulfonyl fluoride group, a high degree of ionic character is expected due to the large electronegativity difference between sulfur and fluorine.
Conformational Analysis and Stereochemistry
The three-dimensional arrangement of atoms in this compound, its conformation, is critical to its interactions with other molecules. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds.
The primary focus of a conformational analysis for this molecule would be the rotation around the single bond connecting the phenyl ring to the isoxazole ring. While conjugation favors a planar arrangement, steric hindrance between the ortho-hydrogens of the phenyl ring and the isoxazole ring atoms could lead to a slightly twisted conformation being the most stable. Computational methods can precisely calculate the potential energy surface for this rotation, identifying the most stable dihedral angle and the rotational energy barrier.
Table 2 presents a hypothetical summary of a conformational analysis. The dihedral angle between the phenyl and isoxazole rings, along with the corresponding relative energy, would be the key outputs of such a study.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |
|---|---|---|
| 0 | 1.2 | Transition State |
| 25 | 0.0 | Global Minimum |
| 90 | 4.5 | Transition State |
This table provides representative data illustrating the potential energy landscape for the rotation of the phenyl ring relative to the isoxazole ring in a substituted phenylisoxazole.
As this compound does not possess any chiral centers, its stereochemistry is relatively straightforward. However, the introduction of substituents on the phenyl or isoxazole rings could introduce chirality, making conformational and stereochemical analysis even more crucial.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to study its reactivity towards various nucleophiles, a reaction of significant interest for sulfonyl fluorides.
A typical DFT study of a reaction mechanism would involve locating the transition state (the highest energy point along the reaction pathway) and calculating its energy relative to the reactants and products. This activation energy provides a quantitative measure of the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms as the reaction occurs.
For the reaction of this compound with a nucleophile, such as an amine, DFT could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. The calculations would also provide insights into the role of solvents in modulating the reaction pathway and energetics.
Prediction of Reactivity and Selectivity
Computational chemistry offers various methods to predict the reactivity and selectivity of a molecule. For this compound, these predictions would be invaluable for understanding its chemical behavior and for designing new synthetic applications.
Reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. For this compound, the sulfur atom of the sulfonyl fluoride group is expected to be a primary electrophilic site.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of related compounds. By correlating calculated molecular descriptors with experimentally observed reactivity, a predictive model can be built. While requiring a dataset of known reactivities, QSAR can be a powerful tool for predicting the behavior of new, unsynthesized compounds.
Computational Tools for Synthetic Route Design and Optimization
In recent years, computational tools have been developed to assist in the design and optimization of synthetic routes. These tools utilize databases of known chemical reactions and sophisticated algorithms to propose plausible synthetic pathways to a target molecule.
For this compound, a retrosynthetic analysis program could suggest potential starting materials and reaction steps. Such programs can help chemists to identify novel and efficient synthetic strategies. For instance, a common route to isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. rsc.org Computational tools could help in selecting the optimal precursors and reaction conditions for this key step.
Furthermore, computational chemistry can be used to optimize reaction conditions by modeling the effect of different catalysts, solvents, and temperatures on the reaction rate and selectivity. This in silico optimization can significantly reduce the amount of experimental work required to develop an efficient synthesis.
Advanced Spectroscopic and Analytical Methodologies for 3 Phenylisoxazole 5 Sulfonyl Fluoride Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F.
¹H NMR: The proton NMR spectrum is expected to reveal signals corresponding to the protons of the phenyl ring and the lone proton on the isoxazole (B147169) ring. The phenyl protons would typically appear as a complex multiplet system in the aromatic region (δ 7.5-8.2 ppm). Specifically, the protons ortho to the isoxazole ring may be shifted downfield due to the ring's electron-withdrawing nature. The single proton at the 4-position of the isoxazole ring is anticipated to appear as a sharp singlet, likely in the δ 7.0-7.5 ppm range, a characteristic feature for this scaffold.
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. Key signals would include those for the isoxazole and phenyl rings. Based on studies of similar 3-phenylisoxazole (B85705) derivatives, the isoxazole carbons are expected in distinct regions: C3 (the carbon bearing the phenyl group) around δ 162-164 ppm, C4 around δ 100-105 ppm, and C5 (the carbon attached to the sulfonyl fluoride (B91410) group) significantly downfield, likely above δ 168 ppm, due to the strong electron-withdrawing effect of the -SO₂F group. The phenyl carbons would resonate in the typical δ 125-135 ppm range.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The sulfonyl fluoride (-SO₂F) group gives a characteristic singlet in the ¹⁹F NMR spectrum. For arylsulfonyl fluorides, this signal is typically observed in the range of +40 to +70 ppm relative to CFCl₃ spectrabase.comsmolecule.comresearchgate.net. The precise chemical shift provides direct confirmation of the sulfonyl fluoride moiety's presence and integrity.
Table 1: Predicted NMR Spectroscopic Data for 3-Phenylisoxazole-5-sulfonyl fluoride
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 8.2 | m | 2H, Phenyl (ortho) |
| ¹H | ~7.5 - 7.7 | m | 3H, Phenyl (meta, para) |
| ¹H | ~7.2 | s | 1H, Isoxazole C4-H |
| ¹³C | >168 | s | Isoxazole C5-SO₂F |
| ¹³C | ~163 | s | Isoxazole C3-Ph |
| ¹³C | ~125-135 | m | Phenyl Carbons |
| ¹³C | ~102 | s | Isoxazole C4 |
| ¹⁹F | +40 to +70 | s | -SO₂F |
Mass Spectrometry (MS) Methodologies (e.g., HRMS, LC-MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Using techniques like electrospray ionization (ESI), HRMS would provide the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula (C₉H₆FNO₃S), confirming that the synthesized compound has the correct atomic composition.
LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for assessing purity and identifying any potential byproducts or degradation products. In tandem MS (MS/MS) experiments, the molecular ion would be fragmented to produce a characteristic pattern. Expected fragmentation pathways for arylsulfonyl compounds often include the loss of SO₂ (64 Da) or the entire SO₂F group (83 Da) nih.gov. Cleavage of the isoxazole ring is also a probable fragmentation route. These fragmentation patterns provide definitive structural confirmation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| HRMS (ESI+) | Calculated [M+H]⁺ | 228.0074 |
| HRMS (ESI+) | Calculated [M+Na]⁺ | 250.0000 |
| MS/MS | Major Fragment Ions | Loss of SO₂ (-64 Da), Loss of SO₂F (-83 Da), Phenyl Cation (77 Da) |
Infrared (IR) and Raman Spectroscopy Methodologies
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong, characteristic absorptions from the sulfonyl fluoride group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1410-1470 cm⁻¹ and 1200-1240 cm⁻¹, respectively fluorine1.ru. A strong band corresponding to the S-F stretch is also anticipated, typically around 810-830 cm⁻¹ fluorine1.ru. Other key signals would include C-H stretching from the aromatic ring (>3000 cm⁻¹), C=C and C=N stretching vibrations from the phenyl and isoxazole rings (1450-1610 cm⁻¹), and N-O stretching of the isoxazole ring libretexts.org.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretches are also Raman active, the aromatic ring vibrations often produce more intense signals in Raman spectra compared to IR, aiding in the confirmation of the phenylisoxazole backbone.
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Isoxazole) |
| 1610-1500 | C=C / C=N Stretch | Aromatic Rings |
| 1470-1410 | Asymmetric S=O Stretch | Sulfonyl Fluoride (-SO₂F) |
| 1240-1200 | Symmetric S=O Stretch | Sulfonyl Fluoride (-SO₂F) |
| ~1350 | N-O Stretch | Isoxazole Ring |
| 830-810 | S-F Stretch | Sulfonyl Fluoride (-SO₂F) |
X-ray Crystallography Methodologies
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals can be grown, this technique would confirm the connectivity of the phenyl, isoxazole, and sulfonyl fluoride moieties. It would also provide precise data on bond lengths, bond angles, and torsion angles. Based on crystal structures of similar phenylisoxazole derivatives, the phenyl and isoxazole rings are expected to be nearly coplanar, with a relatively small dihedral angle between them researchgate.netresearchgate.net. The analysis would also reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing.
Table 4: Typical Structural Parameters from X-ray Crystallography of Phenylisoxazole Derivatives
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Isoxazole N-O Bond Length | 1.40 - 1.43 Å | researchgate.net |
| Isoxazole C=N Bond Length | 1.30 - 1.32 Å | researchgate.net |
| Dihedral Angle (Phenyl-Isoxazole) | 5° - 20° | researchgate.net |
| S-F Bond Length | ~1.55 - 1.60 Å | nih.gov |
| O=S=O Bond Angle | ~120° - 125° | nih.gov |
Chromatographic Separation and Analysis Techniques (e.g., GC, HPLC)
Chromatographic techniques are essential for verifying the purity of the compound and for developing analytical methods for future studies.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase method, likely using a C18 column with a mobile phase consisting of an acetonitrile (B52724)/water or methanol/water gradient, would be suitable for this compound sielc.comvedomostincesmp.ru. A UV detector would be effective for detection, given the conjugated aromatic system. A validated HPLC method would establish the retention time and confirm the absence of impurities, typically aiming for a purity level of >95% for research applications.
Gas Chromatography (GC): Given the thermal stability of many arylsulfonyl fluorides, GC coupled with a mass spectrometer (GC-MS) could also be a viable technique for purity analysis, provided the compound is sufficiently volatile and does not decompose at the temperatures required for analysis researchgate.net.
Table 5: Typical HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-30 °C |
Future Directions and Emerging Research Opportunities
Exploration of Undiscovered Reactivity Modes
While the SuFEx reaction, involving nucleophilic substitution at the sulfur center, has been the cornerstone of sulfonyl fluoride (B91410) chemistry, recent research has begun to challenge this paradigm. imperial.ac.ukacs.org Scientists are actively exploring unconventional reactivity that extends beyond the S-F bond, treating the entire -SO₂F group as a potential leaving group. This has led to the development of novel transformations such as defluorosulfonylative (deFS) couplings and Suzuki-Miyaura reactions where the sulfonyl fluoride moiety is displaced. imperial.ac.uk
The exploration of these alternative reaction pathways is a key area of future research. Understanding the mechanistic underpinnings that govern this unconventional reactivity could unlock new synthetic strategies. imperial.ac.uk For instance, harnessing the -SO₂F group's capacity as a leaving group in transition-metal-catalyzed cross-coupling reactions could provide new methods for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic toolkit available to chemists. nih.gov
Development of Next-Generation Catalytic Systems
The activation of the stable S-F bond is crucial for many transformations. researchgate.netnih.gov While early methods often relied on stoichiometric reagents or harsh conditions, the focus has shifted towards the development of more efficient and selective catalytic systems. Current research is exploring several promising avenues:
Lewis Acid Catalysis: Systems employing catalysts like calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) have shown efficacy in activating sulfonyl fluorides for nucleophilic substitution with amines, providing a base-free alternative to traditional SuFEx conditions. acs.orgthieme-connect.de
Nucleophilic Catalysis: Reagents such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-(Dimethylamino)pyridine (DMAP) have long been used, but newer systems involving hydroxybenzotriazole (B1436442) (HOBt) are enabling the synthesis of sulfonamides and sulfamates under mild, room-temperature conditions. nih.govacs.orgresearchgate.net
Photoredox and Electrocatalysis: Emerging strategies utilizing light or electricity offer green and mild alternatives for synthesizing sulfonyl fluorides. nih.govsigmaaldrich.commiragenews.com These methods can generate fluorosulfonyl radicals or facilitate oxidative conversions from readily available precursors like thiols and disulfides, avoiding harsh oxidants. miragenews.comrsc.orgrhhz.net
Transition-Metal Catalysis: Palladium, copper, and nickel catalysts are being developed for processes that either form the C–SO₂F bond or use the sulfonyl fluoride group in subsequent cross-coupling reactions. nih.govox.ac.uk
Future efforts will likely focus on creating catalysts with broader substrate scopes, higher turnover numbers, and the ability to operate under environmentally benign conditions. The development of enantioselective catalytic systems also represents a significant, albeit challenging, frontier.
Table 1: Emerging Catalytic Systems for Sulfonyl Fluoride Transformations
| Catalyst Type | Example Catalyst/System | Transformation Type | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | Ca(NTf₂)₂ | Sulfonamide synthesis | Base-free conditions, versatile | acs.org |
| Nucleophilic | HOBt with TMDS | Sulfonamide/sulfamate synthesis | Room temperature, high yields | nih.govacs.org |
| Photoredox | Iridium or Ruthenium complexes | Radical fluorosulfonylation | Mild conditions, radical pathways | sigmaaldrich.comnih.gov |
| Electrocatalysis | Undivided cell, carbon electrodes | Synthesis from thiols/disulfides | Oxidant-free, green chemistry | nih.govrhhz.net |
| Transition Metal | Palladium, Copper, Nickel complexes | C-S bond formation, cross-coupling | Access from aryl halides/boronic acids | nih.govox.ac.uk |
Innovative Synthetic Transformations and Methodologies
The demand for structurally diverse sulfonyl fluorides has spurred significant innovation in their synthesis. researchgate.netrhhz.net Research is moving beyond traditional methods, such as the fluorination of sulfonyl chlorides, to develop more direct, efficient, and versatile routes from a wider range of starting materials. rhhz.netmdpi.com
Key areas of innovation include:
Direct Deoxyfluorination: Methods that convert readily available sulfonic acids and their salts directly into sulfonyl fluorides using reagents like Xtalfluor-E® or thionyl fluoride are gaining traction. nih.gov This approach avoids the need to first prepare sulfonyl chlorides.
Oxidative Fluorosulfonylation: The synthesis from thiols and disulfides using electrochemical methods or reagents like Selectfluor™ provides a direct route that bypasses unstable intermediates. nih.govsciencedaily.com
Incorporation of SO₂F₂: The use of sulfuryl fluoride (SO₂F₂) gas or its surrogates like DABSO with organometallic reagents (e.g., Grignard reagents) or aryl halides allows for the direct installation of the -SO₂F moiety. nih.govmdpi.comresearchgate.net
Radical Approaches: The generation of fluorosulfonyl radicals from various precursors enables novel hydrofluorosulfonylation and difunctionalization reactions of alkenes and alkynes. rsc.orgnih.gov
These modern methodologies often exhibit greater functional group tolerance, allowing for the late-stage introduction of the sulfonyl fluoride group into complex molecules, a feature of immense value in drug discovery and materials science. acs.orgmdpi.com
Table 2: Modern Synthetic Routes to Sulfonyl Fluorides
| Starting Material | Methodology | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Sulfonic Acids/Salts | Deoxyfluorination | Xtalfluor-E®, Thionyl Fluoride (SOF₂) | nih.gov |
| Thiols/Disulfides | Electrochemical Oxidation | Potassium fluoride (KF), undivided cell | nih.govrhhz.net |
| Aryl Halides | Palladium-Catalyzed Cross-Coupling | DABSO (SO₂ source), PdCl₂(AmPhos)₂ | mdpi.com |
| Grignard Reagents | Nucleophilic Addition | Sulfuryl Fluoride (SO₂F₂) | rhhz.netmdpi.com |
| Sulfonamides | Activation & Fluoride Exchange | Pyrylium (B1242799) tetrafluoroborate, KF | researchgate.netmdpi.com |
| Alkenes | Photocatalytic Radical Addition | IMSF reagent, fac-Ir(ppy)₃ | nih.gov |
Integration into Emerging Fields of Chemical Science
The unique stability-reactivity profile of sulfonyl fluorides makes them exceptionally well-suited for integration into cutting-edge areas of chemical science. researchgate.net Their most significant impact is in chemical biology and drug discovery, where they are used as "warheads" for covalent inhibitors. acs.orgnih.gov Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine. acs.orgnih.gov This capability vastly expands the "druggable" proteome, enabling the targeting of proteins that lack an accessible cysteine residue. nih.govacs.org
Future applications are envisioned in:
Covalent Drug Discovery: Designing highly selective covalent drugs that target specific proteins implicated in disease. acs.orgnih.gov
Chemical Biology Probes: Developing probes for activity-based protein profiling (ABPP), target identification, and mapping protein-protein interactions. acs.orgnih.gov
Materials Science: Utilizing the SuFEx reaction to create novel polymers and functionalize surfaces, leveraging the robust nature of the resulting sulfonamide or sulfonate linkages. researchgate.netnih.gov
PET Imaging: The stability of the S-¹⁸F bond has been leveraged to develop novel ¹⁸F-labeled biomarkers for Positron Emission Tomography. mdpi.com
Challenges and Perspectives in the Synthesis and Application of Sulfonyl Fluorides
Despite significant progress, several challenges remain. From a synthetic standpoint, the development of scalable, cost-effective, and environmentally friendly methods for a wide range of sulfonyl fluorides is an ongoing goal. sciencedaily.com Achieving high selectivity in complex molecules and developing robust catalytic C-H fluorosulfonylation methods are significant hurdles.
In terms of application, a key challenge is tuning the reactivity of the sulfonyl fluoride warhead. While their stability is an advantage, they can sometimes be too reactive for in vivo applications, leading to off-target effects. nih.gov Conversely, highly stable sulfonyl fluorides may require forcing conditions to react. chemrxiv.org Achieving the perfect balance of stability for delivery and reactivity for selective target engagement is a central theme in medicinal chemistry. nih.govnih.gov
The perspective for sulfonyl fluorides, including specialized scaffolds like 3-phenylisoxazole-5-sulfonyl fluoride, is exceptionally bright. The continued expansion of SuFEx click chemistry, coupled with the discovery of new reactivity modes and the development of next-generation catalysts, will ensure that these compounds remain at the forefront of innovation. researchgate.netimperial.ac.ukacs.org Their growing role in tackling previously "undruggable" targets in medicine and in constructing advanced materials positions them as indispensable tools for future scientific discovery. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenylisoxazole-5-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodology :
- Sulfonylation : React 3-phenylisoxazole-5-thiol with sulfuryl fluoride (SO₂F₂) under anhydrous conditions in dichloromethane at 0–5°C for 12–24 hours. Monitor completion via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Purification : Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of SO₂F₂) and reaction temperature to minimize byproducts like sulfonic acid derivatives .
Q. How should researchers safely handle and store this compound?
- Safety Protocols :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight, amber glass containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Regularly check for degradation via ¹⁹F NMR .
- Waste Disposal : Neutralize with 10% sodium bicarbonate solution before disposal in designated halogenated waste containers .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm structure. Compare chemical shifts with analogous sulfonyl fluorides (e.g., δ ~60–65 ppm for ¹⁹F) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 282.03) and fragmentation patterns .
- X-ray Crystallography : For structural confirmation, employ SHELXL for refinement. Address twinning or low-resolution data by adjusting SHELX parameters (e.g., TWIN/BASF commands) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR peaks) be resolved?
- Troubleshooting :
- Impurity Analysis : Run LC-MS to identify byproducts (e.g., hydrolysis to sulfonic acid). Optimize reaction conditions to suppress water ingress .
- Dynamic Effects : Consider rotational barriers in the isoxazole ring causing peak splitting. Variable-temperature NMR (VT-NMR) can resolve conformational exchange .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) using Gaussian or ORCA .
Q. What strategies are effective for studying the reactivity of this compound with nucleophiles?
- Experimental Design :
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reactions with amines/thiols in acetonitrile. Fit data to second-order rate equations to determine k₂ .
- Competition Experiments : Compare reactivity of sulfonyl fluoride vs. chloride analogs under identical conditions. Use ¹⁹F NMR to track fluoride release .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways via MS/MS .
Q. How can crystallographic challenges (e.g., twinning) be addressed during structural determination?
- Crystallography Workflow :
- Data Collection : Use synchrotron radiation for high-resolution datasets. Optimize crystal mounting to minimize solvent loss .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Validate with Rint and CC₁/2 metrics .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
